

Application of 3-Chloro-1H-pyrazole in the Synthesis of Herbicides

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Compound of Interest

Compound Name: 3-chloro-1H-pyrazole

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Abstract

The pyrazole scaffold is a critical pharmacophore in the development of modern herbicides due to its versatile chemical reactivity and potent biological activity.[1][2][3] This document provides detailed application notes and protocols on the utilization of **3-chloro-1H-pyrazole** and its derivatives in the synthesis of commercially significant and novel herbicides. Key examples, including the synthesis of HPPD (4-hydroxyphenylpyruvate dioxygenase) and ALS (acetolactate synthase) inhibitors, are highlighted.[1][4][5] Experimental protocols for key synthetic steps and herbicidal activity assays are provided to guide researchers in the field of agrochemical development.

Introduction

Pyrazole and its derivatives have significantly contributed to the discovery of innovative agrochemicals.[1][2] Their unique structural features and broad-spectrum biological activities make them ideal candidates for herbicide development.[1] The introduction of a chlorine atom at the 3-position of the pyrazole ring often enhances the herbicidal efficacy of the resulting compounds. This document focuses on the synthetic routes from **3-chloro-1H-pyrazole** to produce potent herbicides and provides detailed methodologies for their synthesis and evaluation.

Key Herbicides Derived from Pyrazole Scaffolds

Several commercial herbicides are based on the pyrazole chemical structure. These herbicides often target critical plant enzymes, leading to effective weed control.

HPPD Inhibitors

A significant class of pyrazole-based herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[\[4\]](#)[\[5\]](#) This inhibition disrupts the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis and photoprotection, leading to bleaching symptoms and eventual plant death.[\[6\]](#)

- Topramezone: A post-emergence herbicide used for controlling weeds in corn fields.[\[7\]](#)
- Pyrasulfotole: Another HPPD inhibitor with a similar mode of action to topramezone.[\[3\]](#)
- Pyrazolynate and Pyrazoxyfen: These are pro-herbicides that are metabolized in plants to the same active HPPD-inhibiting compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole.[\[4\]](#)[\[5\]](#)

ALS Inhibitors

Acetolactate synthase (ALS) is another crucial enzyme target for herbicides. ALS is involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death.

- Flucarbazone: A commercial herbicide that utilizes a pyrazole scaffold to inhibit the ALS enzyme.[\[1\]](#)

Other Modes of Action

- Pyroxasulfone: A pre-emergence herbicide that inhibits the biosynthesis of very-long-chain fatty acids, crucial for cell division and growth.[\[8\]](#)[\[9\]](#)
- Fipronil: While primarily an insecticide, fipronil is a phenylpyrazole that acts by blocking GABA-gated chloride channels.[\[10\]](#) This mode of action is also being explored for herbicidal properties.

Synthesis of Herbicides from Pyrazole Derivatives

The following sections detail the synthetic protocols for key herbicides derived from pyrazole structures.

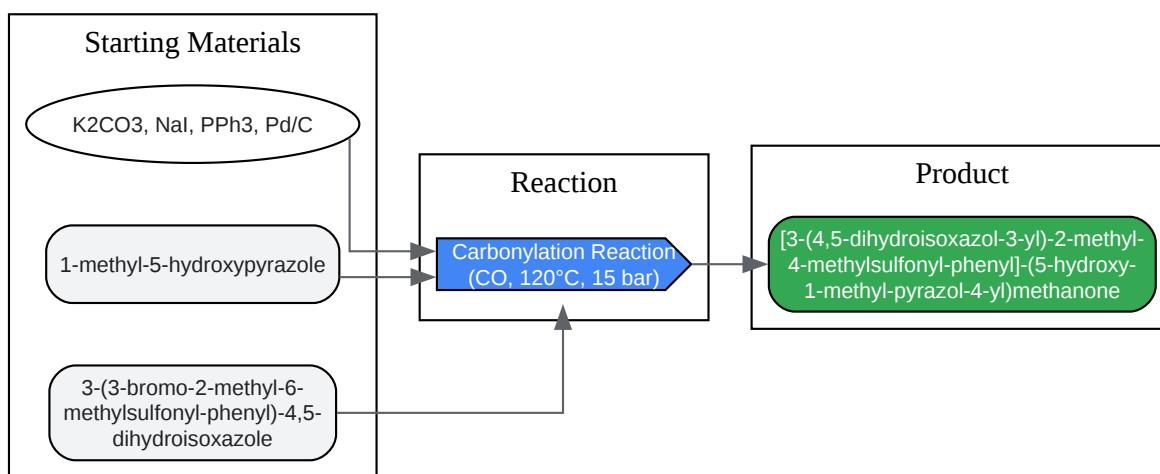
Synthesis of Topramezone Intermediate

Topramezone synthesis involves the construction of a pyrazolone ring which is then coupled with a substituted phenyl group.[\[6\]](#)[\[11\]](#)

Experimental Protocol: Synthesis of [3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-methylsulfonyl-phenyl]-(5-hydroxy-1-methyl-pyrazol-4-yl)methanone[\[12\]](#)

- Step 1: Reaction Setup
 - Charge a round bottom flask with 22 g (0.069 moles) of 3-(3-bromo-2-methyl-6-methylsulfonyl-phenyl)-4,5-dihydroisoxazole and 100 g of 1,4-dioxane.
 - Stir the mixture for 15 minutes.
 - Add 17.6 g (0.127 moles) of potassium carbonate to the flask.
- Step 2: Reflux and Cooling
 - Reflux the reaction mixture and distill off 50 g of the solvent atmospherically.
 - Cool the resulting slurry to 25°C and transfer it to a pressure reactor.
- Step 3: Addition of Reagents
 - Add 6.8 g (0.069 moles) of 1-methyl-5-hydroxypyrazole, 2.07 g (0.013 moles) of sodium iodide, and 0.72 g (0.0027 moles) of triphenylphosphine to the reactor.
 - Add an additional 130 g of 1,4-dioxane.
- Step 4: Carbon Monoxide Reaction
 - Flush the reactor with carbon monoxide gas.

- Heat the mixture to 60°C and stir for 30 minutes under a carbon monoxide atmosphere.
- Cool the reaction mixture to 30°C.
- Add 0.88 g (0.0003 moles) of Pd/C catalyst.
- Flush the reactor again with carbon monoxide gas and heat to 120°C under a pressure of 15 bar for 20 hours.
- Step 5: Product Isolation
 - Cool the reaction mass to 60°C and depressurize the reactor.
 - Concentrate the filtrate to remove 1,4-dioxane and water.
 - Dilute the concentrated mass with 125 g of methanol and heat to 60°C.
 - Adjust the pH to 1.5 using 35% hydrochloric acid.
 - Cool the mixture to 20°C over 3-4 hours to precipitate the product.
 - Filter the product and dry it at 70-75°C under vacuum for 12 hours.



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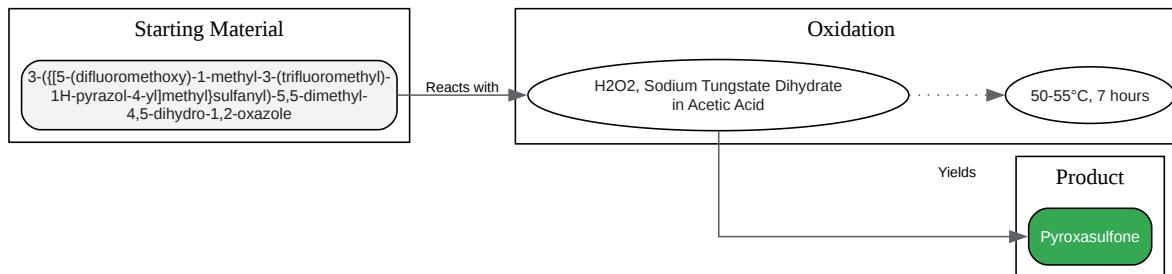
Synthesis of a key intermediate for Topramezone.

Synthesis of Pyroxasulfone

Pyroxasulfone is synthesized through a multi-step process that involves the coupling of a substituted pyrazole intermediate with a dimethylisoxazoline moiety.[\[13\]](#)

Experimental Protocol: Synthesis of Pyroxasulfone[\[8\]](#)[\[9\]](#)

- Step 1: Oxidation
 - To 31.76 g of 3-({[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}sulfanyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole, add 166 g of acetic acid, 1.28 g of sodium tungstate dihydrate, and 22.24 g of 50% hydrogen peroxide.
 - Stir the mixture at 25-35°C.
 - Increase the temperature to 50-55°C and maintain for 7 hours.
 - Monitor the reaction by HPLC.
- Step 2: Product Precipitation and Isolation
 - After completion of the reaction, cool the mixture to 25-30°C and dilute with 48 g of water.
 - Cool the reaction mixture to 0°C and maintain for 1 hour to precipitate the product.
 - Filter the solid and dry to obtain pyroxasulfone as a white powder.



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Final oxidation step in the synthesis of Pyroxasulfone.

Herbicidal Activity Data

The herbicidal activity of pyrazole derivatives is typically evaluated against a panel of weed species. The data is often presented as percent inhibition at a given concentration or as EC50/IC50 values.

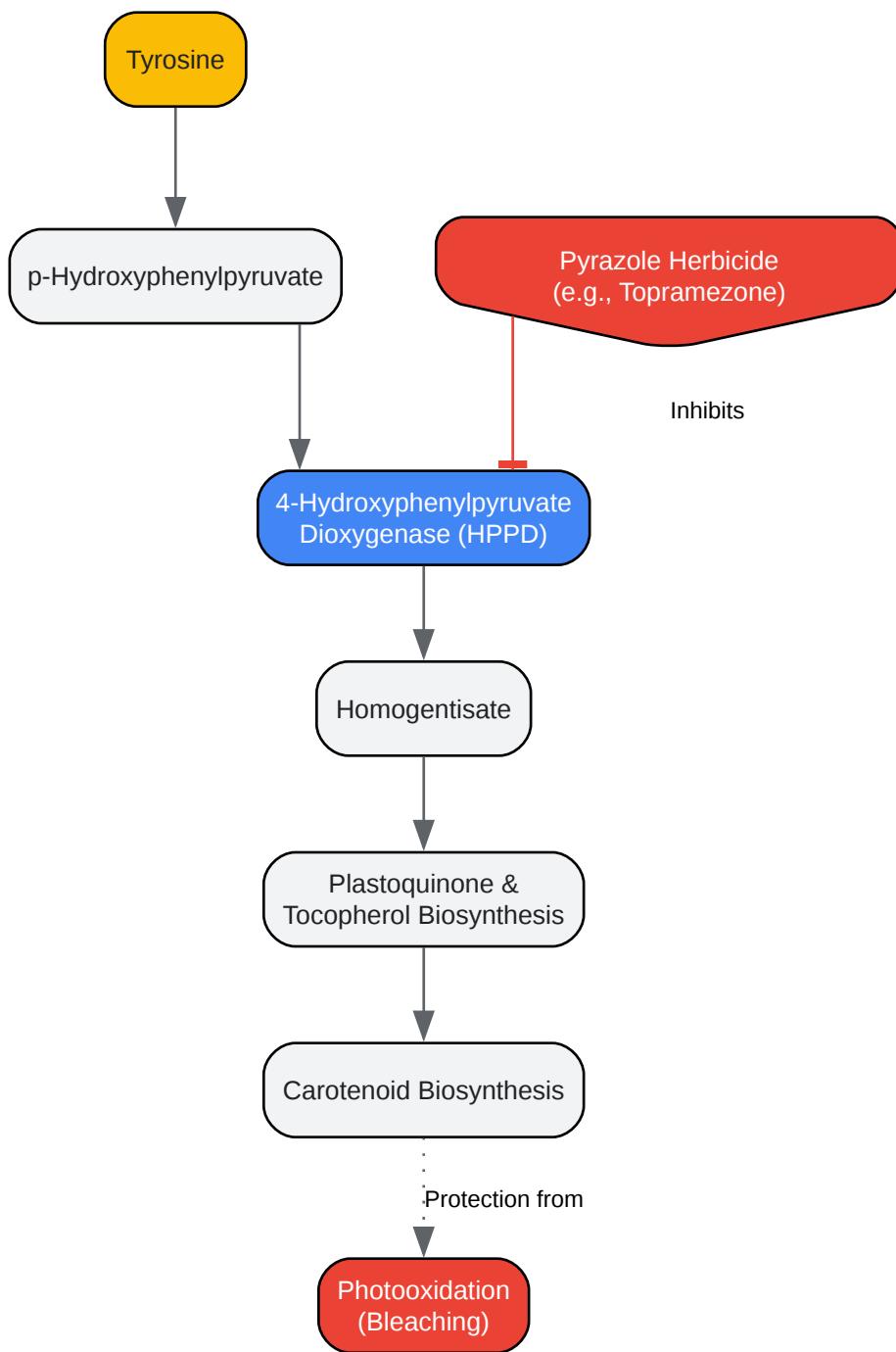
Table 1: Herbicidal Activity of Novel Pyrazole Derivatives

Compound	Target Weed	Application Rate (g ai/ha)	Inhibition (%)	Reference
Compound 5	Various	30	100 (against 7 species)	[1]
Various	120	100 (against 8 species)	[1]	
Compound 16	Various	150	>90	[1]
Compound 26	D. sanguinalis	150	>80	[1]
S. viridis	150	>80	[1]	
Compound 6ba	D. sanguinalis	150	~75	[14]
A. retroflexus	150	~60	[14]	
S. viridis	150	~90	[14]	
Compound 6bj	D. sanguinalis	150	~80	[14]
A. retroflexus	150	~75	[14]	
S. viridis	150	~82	[14]	
Compound 6l	Monocots & Dicots	150	Excellent	[15]

Table 2: EC50 Values of Pyrazole Isothiocyanates against Various Weeds (µg/mL)[16]

Compound	Echinochloa crusgalli	Cyperus iria	Dactylis glomerata	Trifolium repens
3-1	64.32	65.83	62.42	67.72
3-7	65.33	64.90	59.41	67.41

Table 3: IC50 Values of HPPD Inhibitors[4][5]



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Mode of action of HPPD-inhibiting pyrazole herbicides.

Experimental Protocols for Herbicidal Activity Assays

Pre-emergence Herbicidal Activity (Small Pot Method)[1]

- Preparation:
 - Prepare solutions of the test compounds at a concentration of 200 mg/L.
 - Fill small pots with a suitable soil mixture.
 - Sow seeds of the target weed species (e.g., Digitaria sanguinalis, Setaria viridis) in the pots.
- Application:
 - Apply the test compound solutions evenly to the soil surface.
 - Use a commercial herbicide as a positive control and a solvent-only solution as a negative control.
- Incubation:
 - Place the pots in a greenhouse under controlled conditions (temperature, light, humidity).
- Evaluation:
 - After a set period (e.g., 14 days), measure the root length and/or shoot height of the emerged seedlings.
 - Calculate the percent inhibition compared to the negative control.

Post-emergence Herbicidal Activity (Greenhouse Assay) [1]

- Plant Growth:
 - Grow the target weed species in pots in a greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
- Application:

- Prepare solutions of the test compounds at the desired application rate (e.g., 150 g ai/ha).
- Spray the solutions evenly over the foliage of the plants.
- Include positive and negative controls as in the pre-emergence assay.

- Evaluation:
 - After a specified time (e.g., 14-21 days), visually assess the percentage of plant injury (e.g., chlorosis, necrosis, growth inhibition).
 - Fresh weight or dry weight of the plants can also be measured for a more quantitative assessment.

Conclusion

3-Chloro-1H-pyrazole and its derivatives are invaluable starting materials and core structures in the synthesis of a wide range of effective herbicides. The versatility of the pyrazole ring allows for the development of compounds with diverse modes of action, including the inhibition of HPPD and ALS. The detailed protocols and data presented in this document serve as a comprehensive resource for researchers and professionals in the agrochemical industry, facilitating the discovery and development of novel weed management solutions.

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